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5-Fluoro-2-propyl-2,3-dihydro-1H-isoindol-1-one
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Overview
Description
5-Fluoro-2-propyl-2,3-dihydro-1H-isoindol-1-one: is a chemical compound with the molecular formula C11H12FNO and a molecular weight of 193.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-propyl-2,3-dihydro-1H-isoindol-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-fluoro-2-propylbenzaldehyde with ammonium acetate in the presence of a suitable catalyst . The reaction is carried out under reflux conditions, and the product is purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, and may include additional steps such as solvent extraction and distillation to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-propyl-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Substitution reactions may involve reagents like sodium iodide or potassium carbonate in polar solvents.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced isoindolone derivatives.
Substitution: Formation of substituted isoindolone derivatives.
Scientific Research Applications
5-Fluoro-2-propyl-2,3-dihydro-1H-isoindol-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-propyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Biological Activity
5-Fluoro-2-propyl-2,3-dihydro-1H-isoindol-1-one is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant research findings concerning this compound.
- Chemical Formula : C₁₁H₁₂FNO
- Molecular Weight : 193.22 g/mol
- CAS Number : 1695715-52-6
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and fluorination processes. The detailed synthetic route can vary based on the desired purity and yield.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. One notable study evaluated its effects on L1210 mouse leukemia cells, reporting potent inhibition of cell proliferation with IC₅₀ values in the nanomolar range. The mechanism appears to involve the intracellular release of active metabolites that interfere with nucleic acid synthesis .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Cell Line | IC₅₀ (nM) | Mechanism of Action |
---|---|---|
L1210 (Mouse) | <50 | Inhibition of nucleic acid synthesis |
A549 (Lung) | TBD | TBD |
MCF7 (Breast) | TBD | TBD |
Other Biological Activities
Beyond its anticancer potential, preliminary investigations suggest that this compound may possess additional biological activities such as:
The proposed mechanism of action for the anticancer activity includes the inhibition of key enzymes involved in DNA and RNA synthesis. The compound's structure allows it to mimic nucleotides, thereby interfering with the normal function of nucleic acids within the cell.
Case Studies
A recent case study focused on a series of isoindole derivatives, including this compound. The study highlighted its efficacy in reducing tumor growth in vivo models and emphasized the need for further exploration into its pharmacokinetics and pharmacodynamics .
Properties
Molecular Formula |
C11H12FNO |
---|---|
Molecular Weight |
193.22 g/mol |
IUPAC Name |
5-fluoro-2-propyl-3H-isoindol-1-one |
InChI |
InChI=1S/C11H12FNO/c1-2-5-13-7-8-6-9(12)3-4-10(8)11(13)14/h3-4,6H,2,5,7H2,1H3 |
InChI Key |
DDSIHMKSUDIWIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CC2=C(C1=O)C=CC(=C2)F |
Origin of Product |
United States |
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